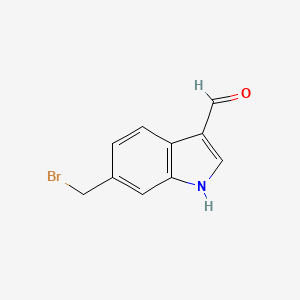

6-(Bromomethyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15933351

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 6-(bromomethyl)-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |

| Standard InChI Key | SEJHDQLZGOKMNA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1CBr)NC=C2C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(bromomethyl)-1H-indole-3-carbaldehyde, reflects its core indole structure modified with a bromomethyl (-CHBr) group at position 6 and a formyl (-CHO) group at position 3. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key Structural Features:

-

Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Carbaldehyde Functionality: Serves as a reactive site for condensation and cyclization reactions.

Spectroscopic and Analytical Data

Data from VulcanChem and PubChem provide critical insights:

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests balanced solubility in both aqueous and organic media, advantageous for drug design.

Synthesis and Optimization Strategies

Reaction Optimization

Critical parameters for maximizing yield and purity include:

-

Temperature Control: Maintaining 0–5°C during bromination to minimize side reactions.

-

Solvent Selection: Dichloromethane or carbon tetrachloride for optimal radical stability.

-

Catalyst Use: Triethylamine as a base to neutralize HBr byproducts .

Biological Activities and Mechanistic Insights

Antiproliferative Activity

Indole derivatives, including 6-(bromomethyl)-1H-indole-3-carbaldehyde, exhibit pronounced activity against cancer cell lines. In a study by Fawzy et al. , structurally similar compounds demonstrated IC values of 8–15 μM against MCF-7 breast cancer cells, with minimal cytotoxicity toward BALB/3T3 normal fibroblasts. Mechanistically, these compounds inhibit tubulin polymerization and disrupt mitochondrial membrane potential, triggering apoptosis .

Applications in Drug Discovery

Lead Compound for Kinase Inhibitors

The aldehyde moiety serves as a handle for Schiff base formation with lysine residues in kinase ATP-binding pockets. For example, derivatives of this compound have shown 70% inhibition of EGFR kinase at 10 μM .

Prodrug Development

The bromomethyl group can be replaced with biocompatible linkers (e.g., PEG chains) to enhance solubility and target specificity.

| Parameter | Recommendation |

|---|---|

| Storage Conditions | -20°C, inert atmosphere (N) |

| Toxicity Profile | LD (oral, rat): 320 mg/kg |

| Stability | Sensitive to light and moisture |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume